molecular formula C14H13NO2 B072301 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 1215-98-1

1-[4-(4-Aminophenoxy)phenyl]ethanone

Cat. No. B072301
CAS RN: 1215-98-1
M. Wt: 227.26 g/mol
InChI Key: LLPBSWDPJYOIRK-UHFFFAOYSA-N
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Patent
US09018249B2

Procedure details

To a solution of 1-(4-(4-nitrophenoxy)phenyl)ethanone (9.0 g, 35.02 mmol), in methanol (50 mL) under nitrogen atmosphere, was added a solution of 10% palladium on charcoal (1.80 g, 20% by weight) in methanol (20 mL). The reaction mixture was evacuated and purged with hydrogen balloon and stirred at r.t for 6 h. After the completion of reaction as confirmed by TLC, the reaction mixture was brought under nitrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated in vacuo to afford the title compound (7.90 g, 99%) as a solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred at r.t for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with hydrogen balloon
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.